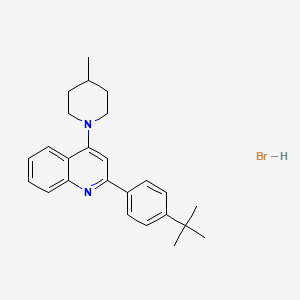![molecular formula C14H12O2S B11948323 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide CAS No. 6672-63-5](/img/structure/B11948323.png)
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide is a chemical compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol This compound is part of the dibenzothiepine family, characterized by a sulfur atom incorporated into a tricyclic structure
Preparation Methods
The synthesis of 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the oxidation of 5,7-dihydrodibenzo[c,E]thiepine using oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve more scalable processes, but detailed industrial synthesis routes are not widely documented.
Chemical Reactions Analysis
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiepine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also affect cellular pathways by interacting with signaling molecules and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide can be compared with other similar compounds, such as:
5,5-Dichloro-3,9-dimethyl-5,7-dihydrodibenzo[c,E]thiepine 6,6-dioxide: This compound has additional chlorine and methyl groups, which may alter its chemical reactivity and biological activity.
3,9-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine 6,6-dioxide: The presence of methyl groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
6672-63-5 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5,7-dihydrobenzo[d][2]benzothiepine 6,6-dioxide |
InChI |
InChI=1S/C14H12O2S/c15-17(16)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-17/h1-8H,9-10H2 |
InChI Key |
KBLXMVZQBOKWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

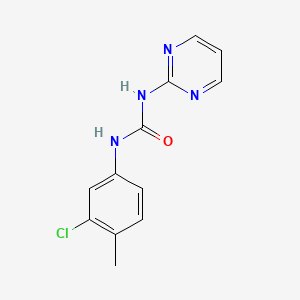
![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
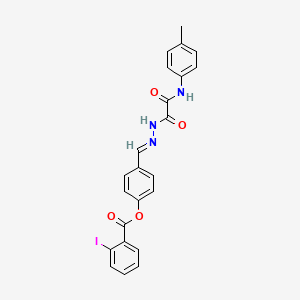

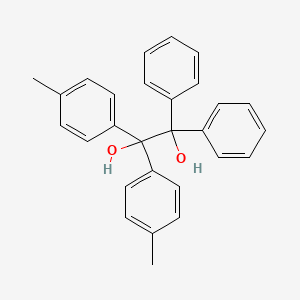
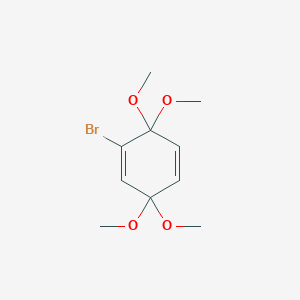
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)

